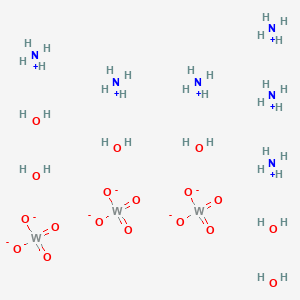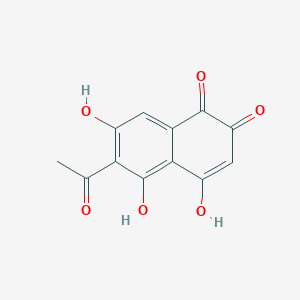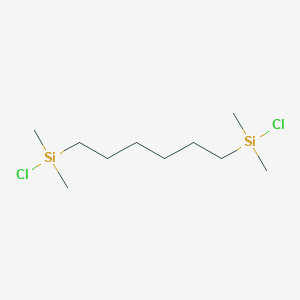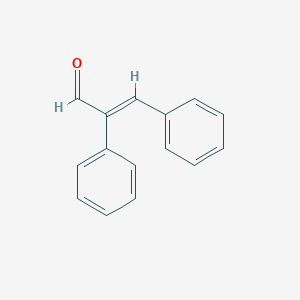
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic acid, also known as HMFCA, is a naturally occurring compound found in various food sources such as honey, coffee, and fruits. It is a derivative of 5-hydroxymethylfurfural (HMF), which is produced from the dehydration of sugars. HMFCA has gained attention in scientific research due to its potential health benefits and therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in glucose metabolism, such as alpha-glucosidase and alpha-amylase. 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid may also induce apoptosis in cancer cells by activating certain signaling pathways.
Effets Biochimiques Et Physiologiques
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid can inhibit the activity of alpha-glucosidase and alpha-amylase, which are enzymes involved in the breakdown of carbohydrates. This may help regulate blood sugar levels in diabetic patients. Additionally, 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been found to induce apoptosis in cancer cells, which may help prevent the growth and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid in lab experiments is that it is a naturally occurring compound found in various food sources, making it easily accessible for research purposes. Additionally, 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been found to have potential therapeutic properties, which may lead to the development of new treatments for diabetes and cancer. However, one limitation of studying 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Orientations Futures
There are several future directions for research on 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid. One area of focus is the development of targeted therapies for diabetes and cancer based on the compound's mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid. Finally, research on the potential health benefits of consuming 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid-rich foods, such as honey and coffee, may also be of interest.
Méthodes De Synthèse
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid can be synthesized from HMF through a series of chemical reactions. First, HMF is oxidized with potassium permanganate to form 2,5-diformylfuran. This intermediate is then reacted with sodium borohydride and sodium hydroxide to produce 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid.
Applications De Recherche Scientifique
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been studied for its potential therapeutic properties, particularly in the treatment of diabetes and cancer. Studies have shown that 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid can inhibit the activity of certain enzymes involved in glucose metabolism, which may help regulate blood sugar levels in diabetic patients. Additionally, 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been found to have anti-cancer properties, as it can induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Numéro CAS |
14048-58-9 |
|---|---|
Nom du produit |
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid |
Formule moléculaire |
C10H14O7 |
Poids moléculaire |
246.21 g/mol |
Nom IUPAC |
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C10H14O7/c1-4-5(10(15)16)2-7(17-4)9(14)8(13)6(12)3-11/h2,6,8-9,11-14H,3H2,1H3,(H,15,16) |
Clé InChI |
QCJQVLKXEYQMLF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(O1)C(C(C(CO)O)O)O)C(=O)O |
SMILES canonique |
CC1=C(C=C(O1)C(C(C(CO)O)O)O)C(=O)O |
Solubilité |
0.05 M |
Synonymes |
2-Methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



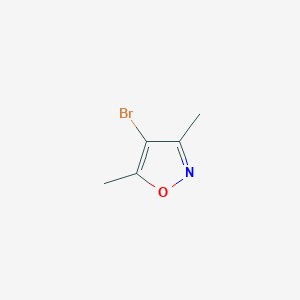
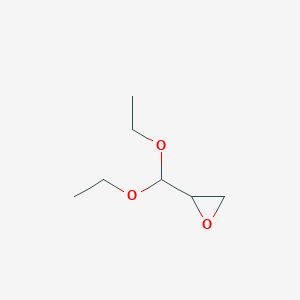
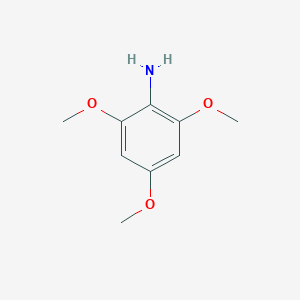
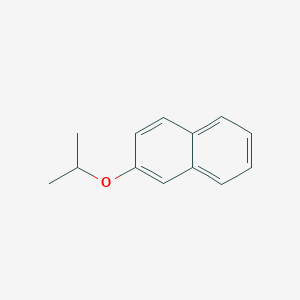

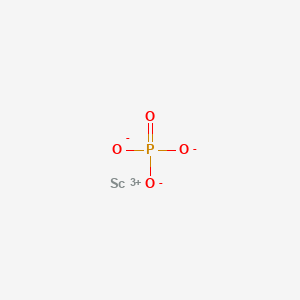
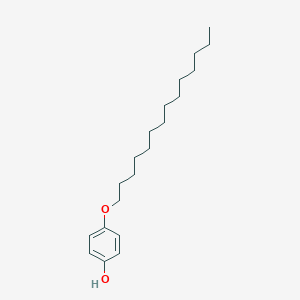
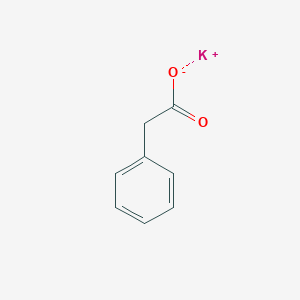
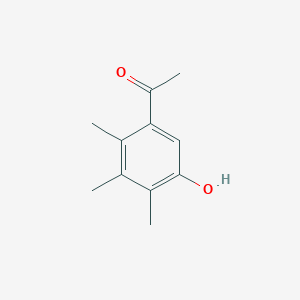
![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)
